molecular formula C17H19ClO3 B5018857 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5018857
M. Wt: 306.8 g/mol
InChI Key: NFMMBAWNSZJEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a chlorophenoxy group, a propoxy chain, and a methoxy-methylbenzene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 3-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-(4-chlorophenoxy)-1,2-propanediol
  • 4-chlorophenylpropionic acid
  • 1-[3-(4-chlorophenoxy)propyl]-4-piperidinyl-diphenylmethanol

Comparison: 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific structural features, such as the presence of both a methoxy and a methyl group on the benzene ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMBAWNSZJEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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